Emavusertib
描述
依马维替尼是一种口服的小分子抑制剂,针对白介素-1 受体相关激酶 4 (IRAK4)。它主要用于治疗各种 B 细胞恶性肿瘤和炎症性疾病。 依马维替尼靶向Toll 样受体/白介素-1 受体 (TLR/IL-1R) 途径,该途径在机体的免疫反应和炎症中起着至关重要的作用 .
作用机制
依马维替尼通过抑制 IRAK4 发挥作用,IRAK4 是 TLR/IL-1R 途径中的关键激酶。这种抑制阻断了下游信号级联,该级联导致活化 B 细胞的核因子κ轻链增强子 (NF-κB) 和促炎细胞因子的产生。 通过靶向这条途径,依马维替尼可以减少炎症并抑制癌细胞的生长 .
生化分析
Biochemical Properties
Emavusertib plays a crucial role in biochemical reactions. It is a potent oral inhibitor of IRAK4 and FLT3 . IRAK4 is upregulated during anti-FLT3- or other cytotoxic therapies, which could drive a resistance pathway of early relapse and progression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting IRAK4, which is crucial in triggering inflammation, tumor occurrence, and cancer cell survival . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It is a potent oral inhibitor of IRAK4, which initiates a signaling cascade that induces cytokine and survival factor expression mediated by the transcription factor NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Preliminary data from ongoing trials suggest that this compound has a favorable safety profile in heavily pretreated Acute Myeloid Leukemia (AML) patients with FLT3 mutation and demonstrated anti-cancer activity .
准备方法
合成路线和反应条件
依马维替尼的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以增强其生物活性。具体的反应条件,如温度、溶剂和催化剂,都经过优化,以实现高产率和纯度。
工业生产方法
依马维替尼的工业生产遵循类似的合成路线,但规模更大,以满足商业需求。这包括使用大型反应器、连续流动工艺和严格的质量控制措施,以确保最终产品的稳定性和安全性。
化学反应分析
反应类型
依马维替尼会经历各种化学反应,包括:
氧化: 依马维替尼可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以修饰分子中的某些官能团。
取代: 取代反应可以引入不同的取代基,以改变其活性选择性。
常用的试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 在受控条件下使用各种卤化剂和亲核试剂。
主要形成的产物
这些反应形成的主要产物包括具有改变的生物学特性的依马维替尼修饰衍生物,这些衍生物正在研究其潜在的治疗益处。
科学研究应用
依马维替尼具有广泛的科学研究应用:
化学: 用作工具化合物,用于研究 TLR/IL-1R 途径及其在炎症和癌症中的作用。
生物学: 研究其对免疫细胞信号传导和细胞因子产生的影响。
医学: 依马维替尼正在进行临床试验,用于治疗 B 细胞恶性肿瘤,包括淋巴瘤和白血病,以及炎症性疾病.
工业: 在开发新的抗炎和抗癌疗法方面的潜在应用。
相似化合物的比较
类似化合物
鲁索利替尼: 另一种激酶抑制剂,用于治疗骨髓纤维化和真性红细胞增多症。
托法替尼: 一种 Janus 激酶抑制剂,用于治疗类风湿性关节炎和溃疡性结肠炎。
巴瑞替尼: 另一种 Janus 激酶抑制剂,用于治疗类风湿性关节炎。
依马维替尼的独特性
依马维替尼的独特之处在于其选择性抑制 IRAK4,其专门针对 TLR/IL-1R 途径。 这种选择性使其成为治疗由该途径失调引起的疾病的有希望的候选药物,例如某些 B 细胞恶性肿瘤和炎症性疾病 .
属性
IUPAC Name |
N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHNWSAWWOAWJH-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103300 | |
Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001103300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801344-14-8 | |
Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1801344-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emavusertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801344148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001103300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emavusertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5DMF9JKY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。